(1-(叔丁氧羰基)-4-甲基-1H-吲哚-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

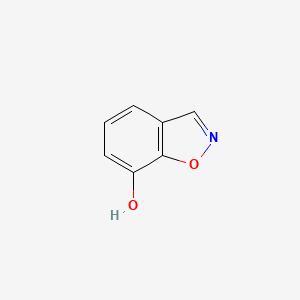

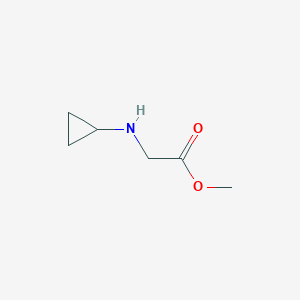

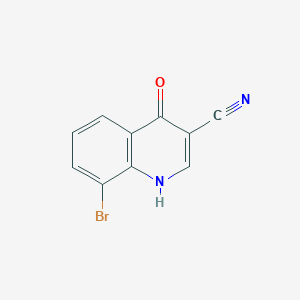

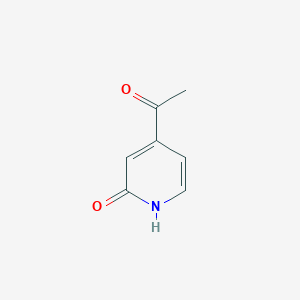

The compound "(1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid" is a boronic acid derivative with a tert-butoxycarbonyl (Boc) protective group. This structure is significant in pharmaceutical chemistry due to its utility in various synthetic applications, particularly in the synthesis of peptides and other organic molecules where the Boc group serves as a protective group for amines .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves palladium-catalyzed cross-coupling reactions. A novel protocol has been developed to synthesize tert-butyl esters from boronic acids, which can achieve up to 94% yields using palladium acetate and triphenylphosphine as a catalyst system . This method is versatile and can be applied to a wide range of substrates, including indoles, which are structurally related to the compound . Additionally, the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, a compound with a similar boronate and tert-butylcarbonyl group, has been achieved starting from 5-bromoindole, indicating a potential pathway for the synthesis of the compound of interest .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is often confirmed using spectroscopic methods such as NMR, MS, and FT-IR. For instance, the tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by these techniques . Additionally, computational methods like Density Functional Theory (DFT) are used to optimize the structure of compounds and to study their molecular electrostatic potential and frontier molecular orbitals, which can provide insights into the physicochemical properties of the compound .

Chemical Reactions Analysis

Boronic acids are versatile intermediates in organic synthesis. They can accelerate three-component reactions, such as the synthesis of α-sulfanyl-substituted indole-3-acetic acids, by activating the α-hydroxy group in α-hydroxycarboxylic acid intermediates . Furthermore, the tert-butoxycarbonyl group itself can be used to activate carboxylic acids as active esters, leading to the formation of amides or peptides in good yield . This demonstrates the reactivity of the Boc group and its utility in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure. The presence of the tert-butoxycarbonyl group can affect the compound's solubility, stability, and reactivity. For example, the tert-butoxycarbonyl (Boc) group is advantageous in peptide synthesis, especially for hydrophobic peptides, although it requires special handling due to the need for hazardous hydrogen fluoride (HF) for deprotection . The boronic acid moiety also imparts unique reactivity, as seen in the synthesis of an orthogonally protected boronic acid analog of aspartic acid, which can be further manipulated in peptide coupling reactions .

科学研究应用

取代吲哚的合成

吲哚衍生物,包括1-BOC-4-甲基吲哚-2-硼酸,与材料化学领域的多种生物活性及应用相关联 . 由于吲哚基硼酸易得、稳定、无毒,因此它们被认为是修饰吲哚的首选方法 .

生物活性

近年来,吲哚衍生物作为治疗癌细胞、微生物和人体不同类型疾病的生物活性化合物,越来越受到关注 . 天然和合成的吲哚都表现出多种重要的生物学特性 .

Suzuki-Miyaura 交叉偶联反应

1-BOC-4-甲基吲哚-2-硼酸可作为 Suzuki-Miyaura 交叉偶联反应的反应物 . 这种反应是一种钯催化的交叉偶联过程,广泛应用于有机合成 .

铜催化的三氟甲基化

该化合物还可参与铜催化的三氟甲基化 . 这种反应是一种碳-氟键形成,在合成含氟有机化合物中很重要 .

钯催化的苄基化

1-BOC-4-甲基吲哚-2-硼酸可用于钯催化的苄基化 . 这种反应是一种碳-碳键形成,在合成复杂有机化合物中至关重要 .

均偶联反应

该化合物还可用于均偶联反应 . 在这个反应中,两个相同的有机基团连接在一起 .

羟基醌的合成

1-BOC-4-甲基吲哚-2-硼酸可用于通过羟基醌的苯亚胺鎓叶立德的 Suzuki-Miyaura 偶联合成羟基醌 .

二卤代吡唑的制备

未来方向

作用机制

Target of Action

The primary target of 1-BOC-4-methylindole-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .

Pharmacokinetics

The compound is relatively stable, readily prepared, and generally environmentally benign , which may influence its pharmacokinetic properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are exceptionally mild and functional group tolerant . Additionally, the compound may contain varying amounts of anhydride , which could affect its reactivity under different environmental conditions.

属性

IUPAC Name |

[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO4/c1-9-6-5-7-11-10(9)8-12(15(18)19)16(11)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNLBPIVJPNKSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616665 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352359-21-8 |

Source

|

| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-methyl-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352359-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)